ethyl 4-amino-5-(2-ethoxy-2-oxoethyl)sulfanyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
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Overview
Description
Ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves several steps. One common approach is to start with the appropriate pyrimidine derivative and introduce the thieno and pyrido rings through cyclization reactions. The ethoxy and sulfanyl groups are then added via nucleophilic substitution reactions. The final product is obtained through esterification and amination reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate
- Ethyl [({[5-({2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl}sulfanyl}acetyl)amino]acetate
Uniqueness
Ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate stands out due to its unique combination of functional groups and ring structures.
Properties
Molecular Formula |
C16H20N4O5S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 4-amino-5-(2-ethoxy-2-oxoethyl)sulfanyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |
InChI |
InChI=1S/C16H20N4O5S2/c1-3-24-11(21)8-26-15-18-13-12(14(22)20(15)17)9-5-6-19(7-10(9)27-13)16(23)25-4-2/h3-8,17H2,1-2H3 |
InChI Key |
WOWIURYVMHEDBU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N1N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N1N |
Origin of Product |
United States |
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